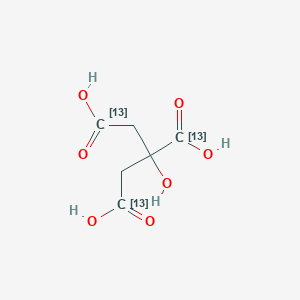
2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger and Yarrowia lipolytica . The process involves the conversion of sugars into citric acid under controlled conditions of pH, temperature, and nutrient availability.
Industrial Production Methods: The industrial production of this compound predominantly employs submerged fermentation techniques. This method utilizes strains of Aspergillus niger due to its high yield and efficiency . The fermentation broth is then filtered, and the citric acid is precipitated using calcium hydroxide to form calcium citrate, which is subsequently treated with sulfuric acid to release citric acid .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid and other intermediates in the citric acid cycle.
Reduction: Reduction reactions can convert it into isocitric acid.
Esterification: It reacts with alcohols to form esters, which are used in the synthesis of biodegradable polymers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Esterification Conditions: Acidic catalysts such as sulfuric acid are used to facilitate esterification reactions.
Major Products:
Aconitic Acid: Formed through oxidation.
Isocitric Acid: Formed through reduction.
Esters: Formed through esterification with various alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropane-1,2,3-tricarboxylic acid has extensive applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylic acid involves its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the oxidation of acetyl-CoA to carbon dioxide and water, thereby releasing energy in the form of ATP . Additionally, its chelating properties allow it to bind metal ions, making it effective in various industrial and medical applications .
Vergleich Mit ähnlichen Verbindungen
Isocitric Acid: An isomer of citric acid with similar chemical properties but different biological roles.
Aconitic Acid: An intermediate in the citric acid cycle with a similar structure but different reactivity.
Trimesic Acid: A tricarboxylic acid with a benzene ring, differing significantly in structure and applications.
Uniqueness: 2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its pivotal role in the citric acid cycle, its non-toxic nature, and its wide range of applications across various industries. Its ability to chelate metal ions and its involvement in essential metabolic pathways distinguish it from other tricarboxylic acids .
Eigenschaften
Molekularformel |
C6H8O7 |
|---|---|
Molekulargewicht |
195.10 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1 |
InChI-Schlüssel |
KRKNYBCHXYNGOX-FRSWOAELSA-N |
Isomerische SMILES |
C([13C](=O)O)C(C[13C](=O)O)([13C](=O)O)O |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
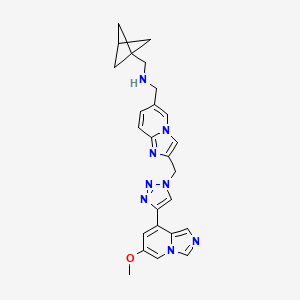
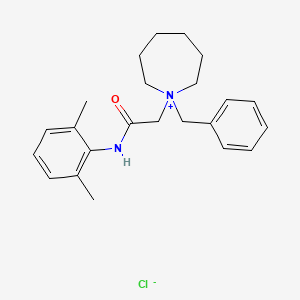
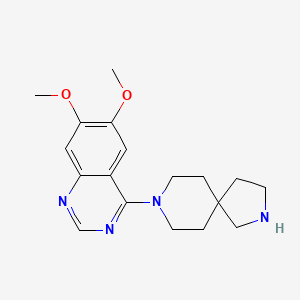



![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)


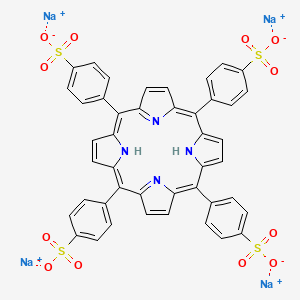
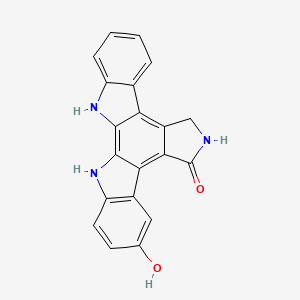
![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
